Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate

Description

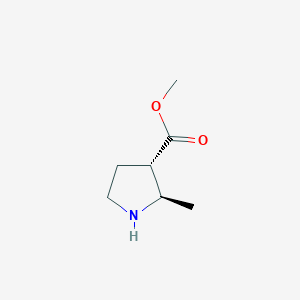

Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative with two stereogenic centers at positions 2 and 3 of the five-membered ring. Its molecular formula is C₇H₁₃NO₂, with a molar mass of 143.18 g/mol and a CAS number of 143878-87-9 . The compound features a methyl ester group at position 3 and a methyl substituent at position 2, with confirmed (2R,3S) absolute configuration.

Properties

IUPAC Name |

methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-6(3-4-8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMDYEQHVQBQMQ-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CCN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst . The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantiomeric excess.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes. Enzymes such as lipases are used to catalyze the esterification or transesterification reactions, providing high selectivity and efficiency . These processes are typically conducted in biphasic systems, where the enzyme is immobilized in an aqueous phase, and the substrate is dissolved in an organic solvent.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

Industry: The compound is used in the production of fine chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, facilitating catalytic reactions . In medicinal applications, it may interact with neurotransmitter receptors, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Key Properties:

- Density : 1.005 ± 0.06 g/cm³ (predicted)

- Boiling Point : 182.5 ± 33.0 °C (predicted)

- pKa : 9.85 ± 0.10 (predicted) .

Synthesis involves multi-step reactions, including column chromatography purification and characterization via ¹H-NMR , IR , and optical rotation ([α]D = -236.3 in MeOH) . The compound is frequently used as a chiral building block in pharmaceutical synthesis due to its rigid pyrrolidine backbone and stereochemical precision.

Comparison with Structurally Similar Compounds

Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate

- Structural Differences :

- Ester Group : Ethyl ester (vs. methyl ester in the target compound).

- Stereochemistry : (2S,3R) configuration (diastereomer of the target).

- Impact on Properties :

Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride

- Structural Differences :

- Substituent : Hydroxyl group at position 3 (vs. methyl ester).

- Salt Form : Hydrochloride salt enhances aqueous solubility.

- Impact on Properties: Molecular formula C₆H₁₂ClNO₃ (molar mass ~181.62 g/mol). Increased polarity and hydrogen-bonding capacity due to the hydroxyl group .

Fluorinated Analog: Methyl (2R,3S)-2-fluoro-3-phenylpyrrolidine-3-carboxylate

Sulfonamido Derivatives (e.g., Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate)

- Structural Differences :

- Functional Group : Sulfonamido moiety introduces a bulky, electron-withdrawing group.

- Distinct NMR and IR profiles due to sulfonamide vibrations (~1321–1546 cm⁻¹) .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Stereochemical Influence : The (2R,3S) configuration in the target compound confers distinct reactivity in asymmetric synthesis compared to its (2S,3R) diastereomer, as seen in divergent NMR shifts and optical rotation values .

- Functional Group Effects :

- Ester vs. Hydroxyl : The methyl ester enhances lipophilicity, making the target compound more suitable for lipid membrane penetration than the hydroxylated derivative .

- Halogenation : Fluorination improves metabolic stability and binding affinity in drug design, as demonstrated in fluorinated analogs .

- Synthetic Utility : The target compound’s purity (>99% via LC) and high yield (68% crude) make it a reliable intermediate for complex molecule assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.